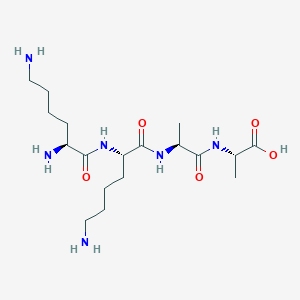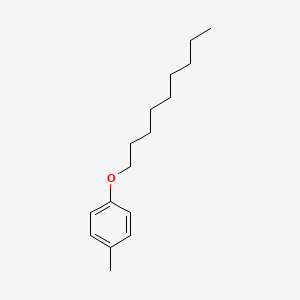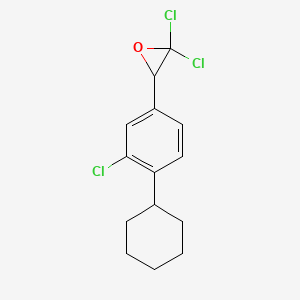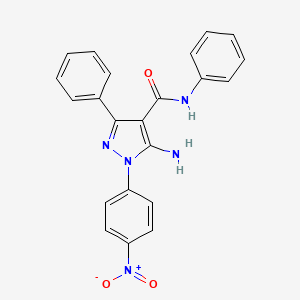
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- is a complex organic compound with the molecular formula C10H9N5O3 It is known for its unique structure, which includes a pyrazole ring substituted with amino, nitrophenyl, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- typically involves a multicomponent reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and the yields are reported to be high, ranging from 86% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are likely to be employed. The use of recyclable catalysts and environmentally benign solvents is emphasized to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-chlorophenyl)-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methylphenyl)-
Uniqueness
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and diphenyl groups enhances its potential for diverse applications compared to its analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
61457-32-7 |
|---|---|
Molekularformel |
C22H17N5O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
5-amino-1-(4-nitrophenyl)-N,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c23-21-19(22(28)24-16-9-5-2-6-10-16)20(15-7-3-1-4-8-15)25-26(21)17-11-13-18(14-12-17)27(29)30/h1-14H,23H2,(H,24,28) |
InChI-Schlüssel |
WTPORVUUWQGZBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C(=O)NC3=CC=CC=C3)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
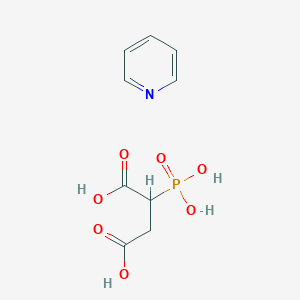
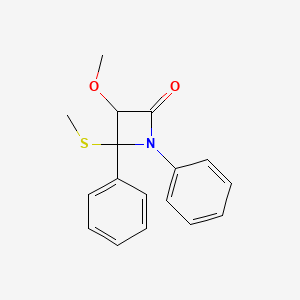
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
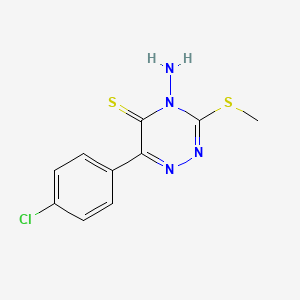

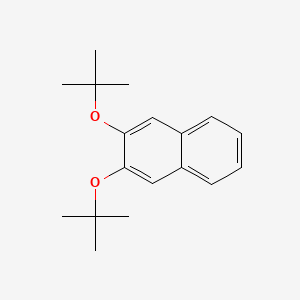
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)

